molecular formula C11H17N B1293514 N,N-Diethyl-p-toluidine CAS No. 613-48-9

N,N-Diethyl-p-toluidine

Cat. No. B1293514
M. Wt: 163.26 g/mol
InChI Key: HKJNHYJTVPWVGV-UHFFFAOYSA-N
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Patent
US06353136B1

Procedure details

20 mmol of p-chlorotoluene (2.53 g), 24 mmol of diethylamine (1.75 g), 28 mmol of KOtBu (3.13 g), 4 mmol of lithium bromide (0.35 g) and 44 mg of trans-di-μ-acetatobis[2-[bis(1,1-dimethylethyl)phosphino]-2-methylpropyl-C,P]dipalladium(II) (0.3 mol %) are suspended in 50 ml of toluene and refluxed for 24 hours. After cooling to room temperature, the salts are filtered off and washed with petroleum ether. The solvents are removed from the filtrate on a rotary evaporator. Distillation via a bulb tube (100° C./12 torr) gives 4-(N,N-diethylamino)toluene as a colorless liquid in a yield of 91%.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two
Name
Quantity
3.13 g
Type
reactant
Reaction Step Three
Quantity
0.35 g
Type
reactant
Reaction Step Four
[Compound]
Name
trans-di-μ-acetatobis[2-[bis(1,1-dimethylethyl)phosphino]-2-methylpropyl-C,P]dipalladium(II)
Quantity
44 mg
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[CH2:9]([NH:11][CH2:12][CH3:13])[CH3:10].CC([O-])(C)C.[K+].[Br-].[Li+]>C1(C)C=CC=CC=1>[CH2:9]([N:11]([C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1)[CH2:12][CH3:13])[CH3:10] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.53 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C
Step Two
Name
Quantity
1.75 g
Type
reactant
Smiles
C(C)NCC
Step Three
Name
Quantity
3.13 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Four
Name
Quantity
0.35 g
Type
reactant
Smiles
[Br-].[Li+]
Step Five
Name
trans-di-μ-acetatobis[2-[bis(1,1-dimethylethyl)phosphino]-2-methylpropyl-C,P]dipalladium(II)
Quantity
44 mg
Type
reactant
Smiles
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the salts are filtered off
WASH
Type
WASH
Details
washed with petroleum ether
CUSTOM
Type
CUSTOM
Details
The solvents are removed from the filtrate on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
Distillation via a bulb tube (100° C./12 torr)

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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